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Compound of Interest

Compound Name: 1,2,4-Trimethoxybenzene

Cat. No.: B152335

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,4-
trimethoxybenzene, a key intermediate in various synthetic applications. The information
presented herein is intended to support research, development, and quality control activities by
providing a centralized resource for its spectral characteristics.

Chemical Structure and Properties

e |[UPAC Name: 1,2,4-Trimethoxybenzene

Synonyms: Hydroxyhydroquinone trimethyl ether

CAS Number: 135-77-3[1][2]

Molecular Formula: CoH1203[1][2][3]

Molecular Weight: 168.19 g/mol [1][2][3][4]

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for 1,2,4-trimethoxybenzene,
including Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and
Ultraviolet-Visible (UV-Vis) spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The H
and 13C NMR data for 1,2,4-trimethoxybenzene are presented below.

Table 1: *H NMR Spectroscopic Data for 1,2,4-Trimethoxybenzene

Chemical Shift . . .

Multiplicity Integration Assignment Solvent
(3) ppm
6.95 - 6.80 m 3H Ar-H CDCls
3.87 S 3H -OCHs CDCls
3.84 S 3H -OCHs CDClIs
3.81 S 3H -OCHs CDCls

Note: Specific chemical shifts and multiplicities can vary slightly depending on the solvent and
spectrometer frequency.

Table 2: 13C NMR Spectroscopic Data for 1,2,4-Trimethoxybenzene

Chemical Shift (6) ppm Assignment Solvent
151.1 C-OCHs CDCls
149.3 C-OCHs CDCls
142.9 C-OCHs CDCls
112.5 Ar-CH CDCls
100.1 Ar-CH CDClIs
97.9 Ar-CH CDCls
56.4 -OCHs CDCls
56.1 -OCHs CDCls
55.9 -OCHs CDCls
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Note: The assignments are based on typical chemical shift ranges for substituted benzene
rings.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for 1,2,4-Trimethoxybenzene

Wavenumber (cm~—?) Intensity Assignment

C-H stretch (aromatic and

3000-2800 Medium

methyl)
1620-1580 Strong C=C stretch (aromatic ring)
1520-1480 Strong C=C stretch (aromatic ring)
1280-1200 Strong C-O stretch (aryl ether)
1150-1020 Strong C-O stretch (aryl ether)

Source: Data compiled from various spectral databases. The exact peak positions may vary
based on the sampling method (e.g., KBr pellet, thin film, or ATR).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound.

Table 4: Mass Spectrometry Data for 1,2,4-Trimethoxybenzene (Electron lonization)
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miz Relative Intensity (%) Assighment

168 100 [M]* (Molecular lon)[1][2][5]
153 80 [M-CHs]*[1]

125 45 [M-CH3-COJ*[1]

110 30 [M-2CHs-COJ*

95 25 [CeH3O]*

Note: The fragmentation pattern can be used to confirm the structure of the molecule. The base
peak is the molecular ion at m/z 168.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

Table 5: UV-Vis Absorption Data for 1,2,4-Trimethoxybenzene

Amax (nm) Molar Absorptivity () Solvent
289 ~2,500 Ethanol
218 ~20,000 Ethanol

Source: Data obtained from the NIST Chemistry WebBook.[6] The molar absorptivity values are

approximate.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above. For specific applications, optimization of these methods may be necessary.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 1,2,4-trimethoxybenzene in 0.6-
0.7 mL of deuterated chloroform (CDCIs) in a standard 5 mm NMR tube.
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 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
e 1H NMR Acquisition:

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

o Use a standard pulse sequence with a relaxation delay of 1-5 seconds.

o Reference the spectrum to the residual solvent peak of CDCIs at 7.26 ppm.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Alonger acquisition time and a larger number of scans are typically required compared to
IH NMR.

o Reference the spectrum to the solvent peak of CDCls at 77.16 ppm.

IR Spectroscopy (ATR Method)

o Sample Preparation: Place a small amount of solid 1,2,4-trimethoxybenzene directly onto
the crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an
ATR accessory.

o Data Acquisition:
o Collect a background spectrum of the clean, empty ATR crystal.
o Apply pressure to the sample to ensure good contact with the crystal.

o Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4
cm™i,

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.
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Mass Spectrometry (GC-MS with Electron lonization)

Sample Preparation: Prepare a dilute solution of 1,2,4-trimethoxybenzene in a volatile
organic solvent (e.g., dichloromethane or ethyl acetate).

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with
an Electron lonization (EI) source.

GC Separation:
o Inject a small volume (e.g., 1 pL) of the sample solution into the GC.

o Use a suitable capillary column (e.g., a nonpolar or medium-polarity column) and a
temperature program to separate the analyte from the solvent and any impurities.

MS Detection:
o As the analyte elutes from the GC column, it enters the MS ion source.
o The molecules are ionized by a 70 eV electron beam.

o The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer
and detected.

UV-Vis Spectroscopy

Sample Preparation: Prepare a stock solution of 1,2,4-trimethoxybenzene in a UV-
transparent solvent (e.g., ethanol or methanol) of known concentration. Prepare a series of
dilutions from the stock solution to find a concentration that gives an absorbance reading
between 0.1 and 1.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
Data Acquisition:
o Fill a cuvette with the solvent to be used as a reference (blank).

o Fill a matched cuvette with the sample solution.
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o Place both cuvettes in the spectrophotometer.

o Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum and
identify the wavelength(s) of maximum absorbance (Amax).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic
analysis of 1,2,4-trimethoxybenzene.

Spectroscopic Analysis Workflow for 1,2,4-Trimethoxybenzene
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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